molecular formula C9H10ClNO B12966115 2-Chloro-3-cyclopropyl-6-methoxypyridine

2-Chloro-3-cyclopropyl-6-methoxypyridine

Cat. No.: B12966115
M. Wt: 183.63 g/mol
InChI Key: QVBYAMLVARTGSP-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropyl-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the third position, and a methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.

    Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.

    Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.

Scientific Research Applications

2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyclopropyl-6-methoxypyridine is unique due to the combination of the chlorine atom, cyclopropyl group, and methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyl-6-methoxypyridine

InChI

InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3

InChI Key

QVBYAMLVARTGSP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C2CC2)Cl

Origin of Product

United States

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